molecular formula C17H11Br2NO B1627939 4,6-Bis(4-bromophenyl)pyridin-2(1H)-one CAS No. 397845-49-7

4,6-Bis(4-bromophenyl)pyridin-2(1H)-one

Cat. No.: B1627939
CAS No.: 397845-49-7
M. Wt: 405.1 g/mol
InChI Key: RBAOEYJFGUCXNS-UHFFFAOYSA-N
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Description

4,6-Bis(4-bromophenyl)pyridin-2(1H)-one (CAS: 397845-49-7) is a pyridinone derivative featuring two para-bromophenyl substituents at the 4- and 6-positions of the heterocyclic core. Its molecular formula is C₁₇H₁₁Br₂NO, with a molecular weight of 397.09 g/mol . The compound’s structure (Figure 1) is characterized by a planar pyridinone ring conjugated with brominated aryl groups, which confer unique electronic and steric properties.

Properties

CAS No.

397845-49-7

Molecular Formula

C17H11Br2NO

Molecular Weight

405.1 g/mol

IUPAC Name

4,6-bis(4-bromophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C17H11Br2NO/c18-14-5-1-11(2-6-14)13-9-16(20-17(21)10-13)12-3-7-15(19)8-4-12/h1-10H,(H,20,21)

InChI Key

RBAOEYJFGUCXNS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=C2)C3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=C2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

Pyridin-2(1H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Key analogs include:

  • 4-Bromopyridin-2(1H)-one (CAS: 36953-37-4): A simpler analog with a single bromine atom at the 4-position of the pyridinone ring. Molecular weight: 174.00 g/mol .
  • 1q (from ): A pyridin-2(1H)-one derivative with an N-phenyl group and a trifluoromethyl substituent, optimized for reduced polar surface area (tPSA) and improved pharmacokinetics (PK) .
  • N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS: 60532-42-5): Features a fluorine-substituted phenyl group, influencing metabolic stability as a Pirfenidone metabolite .
  • 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone (CAS: 193068-48-3): A pyrimidinone analog with trifluoromethyl groups, highlighting the impact of fluorinated substituents on reactivity and applications .
Table 1: Structural and Physicochemical Comparisons
Compound CAS Molecular Formula MW (g/mol) tPSA (Ų) Log P (Calculated) Solubility (mg/mL)
4,6-Bis(4-bromophenyl)pyridin-2(1H)-one 397845-49-7 C₁₇H₁₁Br₂NO 397.09 ~75–85* ~4.5–5.0* Not reported
4-Bromopyridin-2(1H)-one 36953-37-4 C₅H₄BrNO 174.00 32.86 0.62–2.27 2.38
1q (N-phenyl derivative) Not reported Not reported ~300 75.5 Not reported Not reported
N-(4-Fluorophenyl)pyridin-2(1H)-one 60532-42-5 C₁₁H₈FNO 189.19 ~35–40* ~2.0–2.5* Not reported

*Estimated based on substituent contributions.

Physicochemical Properties

  • Polar Surface Area (tPSA): The target compound’s tPSA is likely higher than 4-bromopyridin-2(1H)-one (32.86 Ų) but lower than analogs with polar groups like cyano (e.g., compound 1o: tPSA = 99.3 Ų) . Bromophenyl groups reduce polarity compared to cyanophenyl or nitro substituents.
  • Lipophilicity (Log P): The two bromophenyl groups increase Log P (~4.5–5.0 estimated), making the compound more lipophilic than 4-bromopyridin-2(1H)-one (Log P = 0.62–2.27) . This enhances membrane permeability but may reduce aqueous solubility.
  • Solubility: 4-Bromopyridin-2(1H)-one exhibits moderate solubility (2.38 mg/mL), while the target compound’s solubility is likely lower due to higher molecular weight and lipophilicity .

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